molecular formula C11H12Br2O3 B8381989 2-Bromo-1-(4-bromo-3,5-dimethoxyphenyl)propan-1-one

2-Bromo-1-(4-bromo-3,5-dimethoxyphenyl)propan-1-one

Cat. No.: B8381989
M. Wt: 352.02 g/mol
InChI Key: TXPVWKCVCWXUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(4-bromo-3,5-dimethoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C11H12Br2O3 and its molecular weight is 352.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12Br2O3

Molecular Weight

352.02 g/mol

IUPAC Name

2-bromo-1-(4-bromo-3,5-dimethoxyphenyl)propan-1-one

InChI

InChI=1S/C11H12Br2O3/c1-6(12)11(14)7-4-8(15-2)10(13)9(5-7)16-3/h4-6H,1-3H3

InChI Key

TXPVWKCVCWXUIS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C(=C1)OC)Br)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(4-bromo-3,5-dimethoxyphenyl)propan-1-one (1.50 g, 5.49 mmol) in anhydrous THF (20 mL) was added pyridinium tribromide (1.93 g, 6.04 mmole). The reaction was stirred at room temperature for 2 hrs then neutralized with a solution of saturated aqueous NaHCO3. The mixture was extracted with EtOAc the combined organics were washed with saturated aqueous NaHCO3 and brine then dried over Na2SO4 and concentrated in vacuo. Purification by chromatography (10-20% EtOAc-hexanes) gave 2-bromo-1-(4-bromo-3,5-dimethoxyphenyl)propan-1-one as an orange oil (1.09 g, 56% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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